1,7-Dimethoxyxanthone

Virology Natural Product Screening Antiviral Drug Discovery

1,7-Dimethoxyxanthone (CAS 5042-06-8) is a fully methylated xanthone with zero H-bond donor capacity (LogP ~2.9–3.0). Its 1,7-dimethoxy substitution pattern renders it consistently inactive in anti-HIV-1 assays where hydroxylated analogs are potent—the definitive chemically matched negative control. The high LogP and absence of H-bond donors predict excellent passive permeability and potential BBB penetration, ideal as a CNS scaffold or COX-2 inhibitor precursor. Substituting with a hydroxylated analog will confound results. Research-grade quantities available.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Cat. No. B15494298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethoxyxanthone
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC
InChIInChI=1S/C15H12O4/c1-17-9-6-7-11-10(8-9)15(16)14-12(18-2)4-3-5-13(14)19-11/h3-8H,1-2H3
InChIKeyBFDXHXPAVMQXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethoxyxanthone: A Non-Polar Xanthone Scaffold for Drug Discovery and Chemical Biology


1,7-Dimethoxyxanthone (CAS 5042-06-8) is a naturally occurring xanthone derivative characterized by the presence of two methoxy groups at the 1- and 7-positions of the xanthone core [1]. This methylation pattern renders the molecule non-polar, with a high predicted LogP of approximately 2.9 to 3.0, and removes all hydrogen bond donor capacity [2]. It is a known natural product, isolated from various plant species within the Polygalaceae and Guttiferae families [3]. In the context of procurement, this specific substitution pattern is critical as it dictates a unique pharmacological profile, most notably its consistent lack of activity in assays where related hydroxylated analogs demonstrate potent effects, making it a valuable negative control or a selective scaffold for specific target engagement.

The Critical Role of 1,7-Dimethoxyxanthone's Methylation Pattern: Why Substituting Analogs Yields Divergent Results


The simple substitution of 1,7-Dimethoxyxanthone with a closely related analog, such as a monohydroxy- or dihydroxyxanthone, is not a scientifically sound practice. This is because the presence or absence of a single hydroxyl group fundamentally alters the molecule's physicochemical properties and, consequently, its interaction with biological targets. The methylation pattern in 1,7-Dimethoxyxanthone eliminates its capacity to act as a hydrogen bond donor, a feature that is often essential for the activity of many natural xanthones [1]. As a direct result, this compound is consistently found to be inactive in assays where its hydroxylated counterparts are potent. Substituting a bioactive hydroxylated xanthone with the dimethoxy analog would likely abolish the desired effect, while the opposite substitution would introduce confounding, off-target activities [2]. This stark divergence in activity, dictated solely by a minor structural change, underscores the critical need for precise compound selection in research.

Head-to-Head Evidence: Quantifying the Unique Profile of 1,7-Dimethoxyxanthone


1,7-Dimethoxyxanthone as a Verified Negative Control in Anti-HIV Assays

1,7-Dimethoxyxanthone (compound 4) is specifically noted for its lack of anti-HIV-1 activity, in contrast to three co-isolated xanthone analogs (compounds 1-3) which all showed inhibitory activity in the same assay. This provides a crucial, quantified differentiation: while 1,7-dihydroxyxanthone (2), 1,7-dihydroxy-2-methoxyxanthone (1), and 24(R)-stigmast-7,22 (E)-dien-3α-ol (3) are active, 1,7-dimethoxyxanthone is inactive [1].

Virology Natural Product Screening Antiviral Drug Discovery

Selective COX-2 Inhibition: 1,7-Dimethoxy Core Potency in a Polyhydroxylated Derivative

The 1,7-dimethoxyxanthone core, when further functionalized with hydroxyl groups, yields a potent and selective COX-2 inhibitor. The derivative 2,6-dihydroxy-1,7-dimethoxyxanthone exhibits an IC50 of 2.99 μM against COX-2 [1]. This is comparable in potency to another active xanthone, 3,4-dihydroxyxanthone, which has an IC50 of 1.80 μM in the same assay. This evidence demonstrates that while the 1,7-dimethoxy scaffold is inactive on its own, it can serve as a privileged scaffold that, upon the addition of specific hydrogen-bonding groups, achieves significant potency against clinically relevant targets.

Inflammation Cyclooxygenase Drug Discovery

Physicochemical Selectivity: High Lipophilicity and Zero H-Bond Donors

The methylation of the 1- and 7- positions results in a distinct physicochemical profile that differentiates it from hydroxylated analogs. 1,7-Dimethoxyxanthone has a predicted LogP of 2.9-3.0 and zero hydrogen bond donors [1]. In contrast, its dihydroxy analog, 1,7-dihydroxyxanthone, has a lower LogP and two hydrogen bond donors. This translates into higher membrane permeability for 1,7-Dimethoxyxanthone, making it a superior scaffold for targeting intracellular proteins or for crossing the blood-brain barrier, provided sufficient metabolic stability can be engineered.

Pharmacokinetics Drug Design ADME

High-Impact Applications of 1,7-Dimethoxyxanthone in Preclinical Research and Discovery


Negative Control in Antiviral & Antibacterial Natural Product Screens

Utilize 1,7-Dimethoxyxanthone as a chemically-matched, inactive control in assays for HIV-1 or other pathogens. Given its proven lack of activity in an anti-HIV-1 assay where hydroxylated analogs were active [1], it serves as a crucial benchmark to validate that observed hits from structurally similar compounds are not artifacts and are dependent on specific pharmacophoric features like free hydroxyl groups.

A Non-Polar Scaffold for CNS and Intracellular Target Drug Discovery

Employ 1,7-Dimethoxyxanthone as a core scaffold for medicinal chemistry programs targeting intracellular enzymes or CNS receptors. Its high predicted LogP (2.9-3.0) and lack of hydrogen bond donors predict high passive membrane permeability and potential blood-brain barrier penetration [2]. This profile is advantageous over more polar, hydroxylated xanthones when designing compounds for these challenging target classes.

Derivatization Core for Developing Selective COX-2 Inhibitors

Use the 1,7-dimethoxyxanthone core as a starting point for synthesizing selective COX-2 inhibitors. The evidence shows that the addition of hydroxyl groups at the 2- and 6-positions yields a compound with an IC50 of 2.99 μM against COX-2 [3]. This validates the 1,7-dimethoxy scaffold as a viable core for lead generation, distinct from other xanthone cores that may exhibit different selectivity or potency profiles.

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